molecular formula C19H36NO10- B14795183 BocNH-PEG6-acid

BocNH-PEG6-acid

Cat. No.: B14795183
M. Wt: 438.5 g/mol
InChI Key: ZKCDWMFMVAYYED-UHFFFAOYSA-M
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Description

It is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, which facilitates the degradation of target proteins by the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-NH-PEG6-CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of Boc-NH-PEG6-CH2COOH involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG6-CH2COOH undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for esterification.

Major Products Formed

    Free Amino Compound: Deprotection of the Boc group yields the free amino compound.

    Esters: Reaction with alcohols forms ester derivatives.

Scientific Research Applications

Boc-NH-PEG6-CH2COOH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.

    Industry: Used in the development of advanced materials and bioconjugates for various industrial applications.

Mechanism of Action

Boc-NH-PEG6-CH2COOH functions as a PROTAC linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances solubility and bioavailability, while the Boc group protects the amino functionality during synthesis .

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG4-CH2COOH: A shorter PEG chain variant with similar properties.

    Boc-NH-PEG5-CH2COOH: Another variant with a different PEG chain length.

Uniqueness

Boc-NH-PEG6-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement of ligands .

Properties

Molecular Formula

C19H36NO10-

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)/p-1

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)[O-]

Origin of Product

United States

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